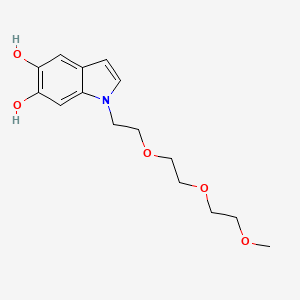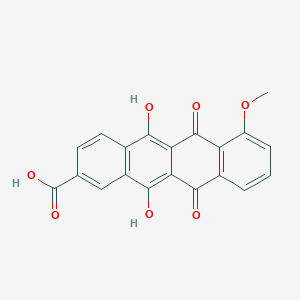
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetracene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 12 positions using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: Methoxy groups are introduced at the 7 position using methanol in the presence of an acid catalyst.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2 position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tetracene derivatives.
Aplicaciones Científicas De Investigación
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: A well-known anticancer drug with a similar tetracene-based structure.
Daunorubicin: Another tetracene derivative used in cancer therapy.
Mitoxantrone: A synthetic anthraquinone with structural similarities.
Uniqueness
5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid is unique due to its specific functional groups and their positions on the tetracene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H12O7 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
5,12-dihydroxy-7-methoxy-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H12O7/c1-27-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20(25)26)5-6-9(11)16(15)21/h2-7,21,23H,1H3,(H,25,26) |
Clave InChI |
JLYWQGJZHMRTLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)O)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


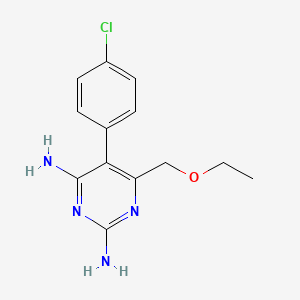

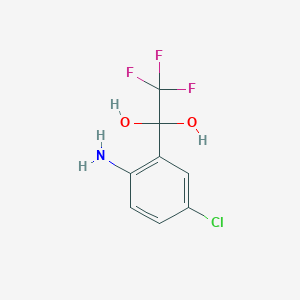
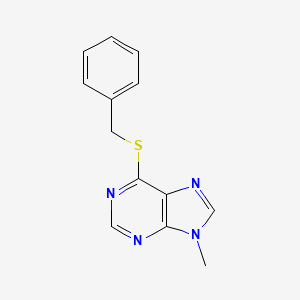
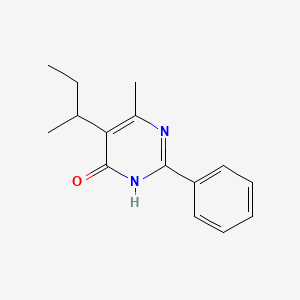
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)


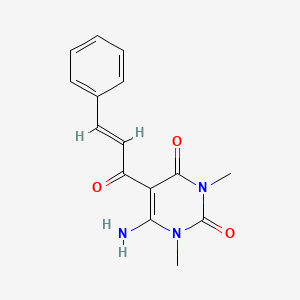
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
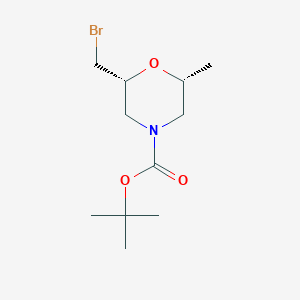
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)

